1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-29-17-8-6-16(7-9-17)22-24-23-19-10-11-20(25-27(19)22)30-14-21(28)26-13-12-15-4-2-3-5-18(15)26/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZLVCGPMDBABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. The indoline can be synthesized through the Fischer indole synthesis or by reducing indole derivatives. Subsequently, the triazolopyridazine moiety is constructed through cyclization reactions involving hydrazine and appropriate precursors.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.
Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be carried out using nucleophiles or electrophiles under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study biological processes and interactions with biomolecules.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
The triazolo[4,3-b]pyridazine scaffold is shared across several analogs, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
- 4-Methoxyphenyl vs.
- Thioether Linkage : The thioether bridge in the target compound may improve membrane permeability compared to oxygen or methylene linkages in analogs like AZD5153 .
Structural and Crystallographic Insights
- Crystal Packing: Analogs such as 1,2,4-triazolo[4,3-b]pyridazinoindole derivatives exhibit π-π stacking between triazole and indole rings, with twist angles ranging from 4.94° to 12.65° depending on substituents . The 4-methoxyphenyl group in the target compound may reduce steric hindrance, favoring tighter stacking interactions.
- Synthetic Routes: The target compound can be synthesized via nucleophilic substitution of 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol with indolin-1-yl ethanone bromide, analogous to methods used for morpholinyl/pyridinyl analogs .
Pharmacological Profiling (Hypothetical)
While direct data are lacking, inferences from analogs suggest:
- Bromodomain Inhibition : The triazolo-pyridazine core is critical for BET protein binding, as seen in AZD5153. The 4-methoxyphenyl group may enhance selectivity for BRD4 over BRD2/3 due to steric complementarity .
- Antifungal Potential: Triazolo-pyridazine derivatives targeting epigenetic readers (e.g., PEF(S) binders) show nanomolar affinity, suggesting the target compound could be optimized for fungal histone interactions .
- Cytotoxicity: Pyridazinoindole analogs exhibit DNA-binding genotoxicity, but the indolin-1-yl group in the target compound may redirect activity toward apoptosis pathways .
Biological Activity
1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound that has garnered attention for its potential biological activities. The compound features an indoline moiety linked to a triazolopyridazine derivative, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The IUPAC name of the compound is 1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone. The synthesis involves several steps:
- Formation of the Triazolopyridazine Ring : This is typically achieved through cyclization reactions involving appropriate precursors and sulfur sources.
- Introduction of the Indoline Moiety : This is accomplished via nucleophilic substitution reactions.
- Final Coupling : The final step involves creating a thioether linkage between the indoline and triazolopyridazine components.
The biological effects of this compound are hypothesized to arise from its interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.
- Receptor Binding : Potential binding to specific receptors can modulate physiological responses.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Notably:
- Cell Lines Tested : Various cancer cell lines have been used to assess antiproliferative effects.
- Mechanisms Identified : Research indicates that the compound may induce apoptosis in cancer cells and inhibit angiogenesis.
Antiviral Properties
Recent studies have highlighted the antiviral potential of similar compounds in the triazole family. While specific data on this compound's antiviral activity is limited, related compounds have demonstrated efficacy against viral infections such as HIV and Hepatitis C.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 5 to 20 μM. |
| Study 2 | Showed promising results in enzyme inhibition assays relevant to cancer metabolism. |
| Study 3 | Investigated the compound's effect on viral replication in vitro, suggesting potential antiviral activity. |
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other indole or triazole derivatives. Its methoxy substitution enhances its electronic properties and may influence its binding interactions.
Comparison Table
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Indole derivative | Moderate anticancer activity |
| Compound B | Triazole derivative | Strong antiviral activity |
| This Compound | Indolin-triazolo hybrid | Promising anticancer and potential antiviral activity |
Q & A
Q. What are the key synthetic routes for 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common route starts with preparing 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl intermediates, such as 6-hydrazinyl derivatives. This intermediate reacts with 2-chloro-1-(indolin-1-yl)ethanone in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) under reflux (80–100°C). Purification via recrystallization or column chromatography yields the final product .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs NMR spectroscopy (¹H, ¹³C) to confirm connectivity and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula. Crystallographic data (if available) provide bond angles and spatial arrangements. For analogs, X-ray diffraction (e.g., ) and PubChem entries are referenced for structural validation .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Screening assays reveal anticancer potential (e.g., inhibition of cancer cell proliferation) and anti-inflammatory activity (e.g., COX-2 suppression). These are assessed via in vitro models like MTT assays for cytotoxicity and ELISA for cytokine profiling. The thioether linkage and triazolopyridazine core are hypothesized to enhance target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer : Yield optimization focuses on:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Temperature control : Reflux at 100°C minimizes side reactions .
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve nucleophilic substitution efficiency.
- Purification : Automated flash chromatography or gradient recrystallization enhances purity .
Q. What challenges exist in balancing solubility and stability for in vivo studies?
- Methodological Answer : The compound’s low aqueous solubility (common for hydrophobic heterocycles) is addressed via:
Q. How can contradictions in reported biological data across analogs be resolved?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) arise from substituent effects or assay conditions. Resolve via:
- Meta-analysis : Compare structural analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl derivatives) .
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.
- Computational modeling : Molecular docking predicts binding affinity variations .
Q. What structure-activity relationship (SAR) studies inform its pharmacological potential?
- Methodological Answer : Key SAR findings:
Q. What strategies are used to identify biological targets and mechanisms of action?
- Methodological Answer : Target identification employs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
